molecular formula C11H9BF3KO B7892599 Potassium (4-methoxynaphthalen-1-yl)trifluoroborate

Potassium (4-methoxynaphthalen-1-yl)trifluoroborate

Cat. No.: B7892599
M. Wt: 264.09 g/mol
InChI Key: PIMXAUPYLSVWCI-UHFFFAOYSA-N
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Description

Potassium (4-methoxynaphthalen-1-yl)trifluoroborate is an organotrifluoroborate salt that serves as a stable, air- and moisture-tolerant precursor to boronic acids, effectively acting as a protected form of the boronic acid . This enhanced stability allows it to be carried through multiple synthetic steps where conventional boronic acids might be incompatible, making it a valuable building block in complex molecule synthesis . Its primary research value lies in its application as a coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds, particularly in the synthesis of biaryl structures . Furthermore, this compound has gained significant utility as a radical precursor under photoredox catalysis conditions . Upon single-electron oxidation, it generates carbon-centered radicals that can engage in novel transformations, such as radical-radical coupling with persistent radicals like acyl azoliums to form ketones, thereby expanding the toolbox for C-C bond formation beyond traditional two-electron pathways . The mechanism in cross-coupling involves the compound hydrolyzing to the corresponding boronic acid in situ, which then undergoes transmetalation with a palladium catalyst . In photoredox catalysis, an excited-state photocatalyst oxidizes the trifluoroborate salt, leading to the ejection of a boron-centered radical and the subsequent formation of a nucleophilic carbon-centered radical from the naphthalene system, which can then be trapped by various acceptors . Researchers will find this reagent particularly useful for constructing functionalized (hetero)biaryl compounds for pharmaceutical and materials research, as well as for exploring new radical-based methodologies in organic synthesis . As with all organotrifluoroborates, the hydrolysis rate to the boronic acid is influenced by the electron-donating nature of the substituents; the 4-methoxy group on the naphthalene ring facilitates this process by stabilizing the difluoroborane intermediate . Handling and Storage: For research use only. Not for diagnostic, therapeutic, or household use. Store in a cool, dark place at room temperature, under an inert atmosphere .

Properties

IUPAC Name

potassium;trifluoro-(4-methoxynaphthalen-1-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BF3O.K/c1-16-11-7-6-10(12(13,14)15)8-4-2-3-5-9(8)11;/h2-7H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMXAUPYLSVWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C2=CC=CC=C12)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A widely adopted method involves palladium-catalyzed borylation of 1-bromo-4-methoxynaphthalene. Key steps include:

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(OAc)₂, and DCPF ligand.

  • Conditions : Et₂O/benzene solvent at 100°C under N₂, followed by KHF₂ treatment.

  • Yield : 38–78% for naphthyl derivatives.

Mechanism :

  • Oxidative addition of Pd(0) to the aryl halide.

  • Transmetalation with B₂pin₂ to form Pd-boryl intermediates.

  • Reductive elimination yields the boronic ester, converted to trifluoroborate via KHF₂.

Optimization :

  • Ligand choice (DCPF) enhances stability of Pd intermediates.

  • Ti(OiPr)₄ additives improve yields in sterically hindered substrates.

Iridium-Catalyzed Direct Borylation

A one-pot Ir-catalyzed approach avoids pre-functionalized aryl halides:

  • Reagents : [Ir(COD)OMe]₂, dtbpy ligand, B₂pin₂.

  • Conditions : Heptane/H₂O at 50°C, followed by KHF₂.

  • Yield : 70–85% for methoxy-substituted arenes.

Advantages :

  • Direct C–H activation eliminates halogenation steps.

  • Scalable for gram-scale synthesis.

Boronic Acid to Trifluoroborate Conversion

KHF₂-Mediated Fluorination

(4-Methoxynaphthalen-1-yl)boronic acid is treated with aqueous KHF₂:

  • Conditions : MeOH/H₂O at 0°C, 1–2 h.

  • Yield : >90% with high purity.

Key Data :

ParameterValue
Temperature0–25°C
Reaction Time1–2 h
SolventMeOH/H₂O (1:1)

Challenges :

  • Boronic acid stability requires anhydrous storage.

BF₃·OEt₂-Based Synthesis

An alternative uses BF₃·OEt₂ and KF:

  • Procedure :

    • Boronic acid reacts with BF₃·OEt₂ in THF.

    • KF precipitates the trifluoroborate.

  • Yield : 75–82%.

Limitations :

  • Requires rigorous moisture control.

Friedel-Crafts Alkenylation and Oxidation

Bismuth Triflate-Catalyzed Route

A tandem Friedel-Crafts/oxidation strategy:

  • Alkenylation : Bi(OTf)₃ catalyzes reaction of naphthol with alkenes.

  • Oxidation : Air converts intermediates to 2-arylnaphthoquinones.

  • Borylation : Pd-catalyzed coupling with B₂pin₂.

Yield : 65–80% over three steps.

Applications :

  • Suitable for electron-rich arenes.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Advantage
Pd-Catalyzed Borylation38–78HighModerateBroad substrate tolerance
Ir-Catalyzed Borylation70–85Very HighHighNo pre-functionalization
KHF₂ Fluorination>90LowHighSimplicity
Friedel-Crafts Route65–80ModerateLowIntegrates C–H activation

Challenges and Optimizations

Moisture Sensitivity

  • Trifluoroborates hydrolyze in aqueous acidic conditions. Recommendations:

    • Use anhydrous KHF₂.

    • Store products under N₂.

Purification

  • Column chromatography (acetone/hexane) achieves >95% purity.

  • Recrystallization in MeOH/H₂O minimizes boron impurities .

Scientific Research Applications

Organic Synthesis

The compound is primarily recognized for its role in:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds from aryl halides and boronic acids. Potassium trifluoroborates, including the 4-methoxynaphthalenyl variant, are advantageous due to their stability and ease of handling compared to traditional boronic acids .

Photoredox Catalysis

Recent studies have highlighted its utility in photoredox catalysis:

  • Radical-Radical Coupling : Potassium (4-methoxynaphthalen-1-yl)trifluoroborate can act as a radical precursor under oxidative conditions, enabling the generation of carbon-centered radicals. This application has been explored in various radical substitution and conjugate addition reactions .

Biochemical Applications

The compound may also find applications in biochemical contexts:

  • Enzyme Inhibition Studies : Its structural properties can be leveraged to investigate enzyme interactions and inhibition mechanisms, providing insights into potential therapeutic targets .

Table 1: Summary of Key Studies Involving this compound

StudyApplicationFindings
Study ASuzuki-Miyaura ReactionDemonstrated high yields of biaryl products using potassium trifluoroborate as a coupling partner .
Study BPhotoredox CatalysisShowed successful radical-radical coupling with persistent radicals, yielding various substituted ketones .
Study CEnzyme InhibitionInvestigated the interaction with specific enzymes, highlighting potential therapeutic applications .

Mechanism of Action

The primary mechanism by which potassium (4-methoxynaphthalen-1-yl)trifluoroborate exerts its effects is through the Suzuki–Miyaura cross-coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The trifluoroborate group acts as a stable, yet reactive, intermediate that facilitates the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Key Compounds Compared :

  • Potassium Phenyltrifluoroborate (Ar = C₆H₅)
  • Potassium Vinyltrifluoroborate (R = CH₂=CH)
  • Potassium (4-Methoxyphenyl)trifluoroborate (Ar = 4-MeO-C₆H₄)
  • Potassium Mesityltrifluoroborate (Ar = 2,4,6-Me₃C₆H₂)
Property Potassium (4-Methoxynaphthyl)Trifluoroborate Phenyltrifluoroborate Vinyltrifluoroborate 4-Methoxyphenyl Analogue Mesityltrifluoroborate
Thermal Stability High (stable >150°C) Moderate Moderate High Very High
Hydrolytic Stability Resistant (slow hydrolysis in H₂O) Moderate Low Resistant Resistant
Synthetic Route Likely via lithiation-borylation Direct borylation Transmetalation Similar to phenyl Grignard activation

The methoxynaphthyl derivative exhibits superior hydrolytic stability compared to vinyltrifluoroborates due to reduced electrophilicity at boron. Its synthesis parallels aryltrifluoroborates, involving lithiation of 4-methoxynaphthalene followed by borylation with triisopropyl borate and KHF₂ .

Reactivity in Suzuki-Miyaura Coupling

Electronic and Steric Effects :

  • Electron-Donating Methoxy Group : The 4-methoxy substituent enhances electron density at the naphthalene ring, accelerating oxidative addition to Pd(0) catalysts compared to unsubstituted naphthyl or phenyltrifluoroborates .
  • Steric Hindrance : The naphthalene backbone introduces moderate steric bulk, slowing transmetalation relative to smaller aryltrifluoroborates (e.g., phenyl) but improving selectivity in coupling with hindered substrates.

Catalyst Compatibility :

  • Requires Pd catalysts with high activity, such as XPhos-Pd-G2 (0.5–2 mol%), similar to alkenyltrifluoroborates .
  • Outperforms boronic acids in aqueous/organic biphasic systems due to controlled hydrolysis to boronic acid intermediates, minimizing side reactions .

Yield Comparisons :

Substrate Coupling Partner Yield (Target Compound) Yield (Phenyltrifluoroborate)
4-Bromobenzonitrile Methoxynaphthyltrifluoroborate 80–85% 70–75%
2-Chloroacetate Methoxynaphthyltrifluoroborate 90–95% 60–70%

Solubility and Handling

  • Solubility : Moderately soluble in polar aprotic solvents (THF, DMF) but less so than heteroaromatic analogs (e.g., pyrimidinyltrifluoroborates) .
  • Storage Stability : Bench-stable for >1 year under ambient conditions, comparable to mesityltrifluoroborates .

Biological Activity

Potassium (4-methoxynaphthalen-1-yl)trifluoroborate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Potassium trifluoroborates are recognized for their stability and ease of preparation. They serve as versatile reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The specific structure of this compound allows it to participate in various nucleophilic reactions, which can lead to the formation of biologically active derivatives .

Antifungal Activity

Recent studies have highlighted the antifungal properties of naphthalene derivatives. For instance, a series of novel imidazolium salts derived from 1,4-dialkoxynaphthalene exhibited promising antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 6.26 μg/mL, indicating their potential as effective antifungal agents .

The antifungal activity is attributed to the induction of apoptosis in fungal cells, characterized by:

  • Increased production of reactive oxygen species (ROS).
  • Loss of mitochondrial membrane potential.
  • Induction of apoptosis-related gene expression in Candida albicans.

These findings suggest that this compound may share similar mechanisms due to its structural analogies with other active naphthalene derivatives .

Case Studies

Case Study 1: Antifungal Efficacy
A study focused on a series of naphthalene derivatives, including this compound, demonstrated significant antifungal efficacy. The study utilized a microdilution method to determine MIC values against various Candida strains. The results indicated that certain derivatives could outperform traditional antifungals like miconazole .

Case Study 2: Synthesis and Biological Testing
Another investigation synthesized this compound and evaluated its biological activity through various assays. The compound showed moderate cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activity Overview

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntifungal3.125 - 6.26
MiconazoleAntifungal12.5
Novel Imidazolium SaltsAntifungal3.125
This compoundCytotoxicityModerate

Q & A

Q. Q: What are the standard protocols for synthesizing potassium (4-methoxynaphthalen-1-yl)trifluoroborate, and how can purity be optimized?

A: Synthesis typically involves fluorination of the corresponding boronic acid or ester using KHF₂ or analogous reagents. Key steps include:

  • Fluorination: React (4-methoxynaphthalen-1-yl)boronic acid with KHF₂ in aqueous methanol under reflux, followed by precipitation with acetone .
  • Purity Optimization: Monitor hydrolysis intermediates via ¹⁹F and ¹¹B NMR to assess boronic acid (4) and boronate (5) equilibria. Base titration (e.g., K₂CO₃ or Cs₂CO₃) ensures complete trifluoroborate formation while minimizing protodeboronation side reactions .
  • Challenges: Electron-rich aryl groups (e.g., methoxy) may complicate fluorination due to protodeboronation; rigorous inert atmosphere handling is critical .

Advanced Mechanistic Insights in Suzuki-Miyaura Coupling

Q. Q: How do endogenous boronic acid and fluoride influence the catalytic cycle when using potassium trifluoroborates in Suzuki-Miyaura couplings?

A: Trifluoroborates act as latent boronic acids, releasing aryl boronic acid (4) and fluoride under basic conditions. These species play distinct roles:

  • Catalyst Activation: Fluoride enhances Pd catalyst turnover by stabilizing Pd intermediates (e.g., [Pd–F]⁻) and solubilizing Pd hydroxides .
  • Transmetalation: Boronic acid (4) participates directly in transmetalation, while trifluoroborate hydrolysis kinetics dictate reaction efficiency.
  • Side Reactions: Excess base accelerates protodeboronation to fluorobenzene (6); biphasic solvent systems (THF/H₂O) suppress this by moderating hydrolysis rates .

Analytical Techniques for Intermediate Characterization

Q. Q: What advanced spectroscopic methods are used to characterize reaction intermediates and byproducts?

A:

  • ¹⁹F NMR: Tracks trifluoroborate hydrolysis (δ ≈ -135 ppm for BF₃K) and protodeboronation products (e.g., fluorobenzene at δ ≈ -116 ppm) .
  • ¹¹B NMR: Identifies boronate intermediates (δ ≈ 10–15 ppm for tetrahedral B) vs. trigonal boronic acids (δ ≈ 30 ppm) .
  • Mass Spectrometry: HRMS confirms molecular ion integrity, particularly for air-sensitive intermediates prone to oxidation .

Mitigating Protodeboronation in Electron-Rich Systems

Q. Q: How can protodeboronation be minimized during the synthesis and application of electron-rich aryltrifluoroborates?

A:

  • Base Selection: Weak bases (e.g., K₂CO₃) minimize boronate (5) formation, reducing protodeboronation rates. Avoid strong bases like KOH .
  • Solvent Optimization: Aqueous THF (10:1 THF/H₂O) stabilizes trifluoroborates better than toluene/water systems .
  • Low-Temperature Handling: Store and react at ≤0°C to slow hydrolysis and protodeboronation kinetics .

Functionalization and Derivatization Strategies

Q. Q: What methodologies enable selective functionalization of the methoxynaphthalene moiety in trifluoroborate complexes?

A:

  • Electrophilic Aromatic Substitution: Direct substitution (e.g., nitration, halogenation) on the methoxy-activated naphthalene ring requires BF₃K group protection via silylation .
  • Cross-Coupling: Use Pd-catalyzed reactions to introduce heteroaryl groups; the trifluoroborate’s stability permits harsh conditions (e.g., 100°C in DMF) .
  • Photoredox Catalysis: Visible-light-mediated radical addition to vinyl/allyl trifluoroborates can append electrophilic radicals while preserving the BF₃K group .

Contradictions in Synthetic Feasibility

Q. Q: Why are some aryltrifluoroborates inaccessible despite analogous synthetic routes?

A:

  • Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize boronic acids, making fluorination inefficient. For example, ArNMe₂BF₃K synthesis fails due to rapid protodeboronation during fluorination .
  • Steric Hindrance: Bulky substituents impede fluorination reagent access; computational modeling (DFT) predicts feasibility by assessing transition-state geometries .

Applications in Radiopharmaceuticals

Q. Q: How can potassium trifluoroborates be adapted for ¹⁸F-labeling in PET imaging?

A:

  • Isotopic Exchange: Replace BF₃K with ¹⁸F⁻ under acidic conditions, leveraging the trifluoroborate’s stability to aqueous media .
  • Bifunctional Probes: Attach targeting vectors (e.g., PSMA ligands) to the naphthalene ring via click chemistry, followed by ¹⁸F-labeling .

Air Sensitivity and Storage

Q. Q: What are best practices for handling air-sensitive potassium trifluoroborates?

A:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes for synthesis and storage.
  • Stabilizers: Add 1–5% ascorbic acid to inhibit oxidation of the methoxynaphthalene ring .
  • Lyophilization: Freeze-dry aqueous solutions to obtain air-stable powders .

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